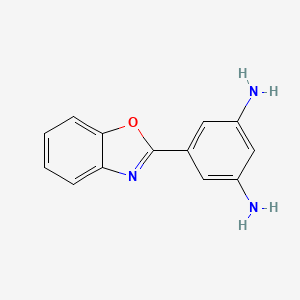

5-苯并恶唑-2-基-苯-1,3-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Benzooxazol-2-yl-benzene-1,3-diamine is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25 g/mol. It is a useful research compound known for its applications in various scientific fields. This compound is characterized by its benzoxazole and benzene diamine moieties, which contribute to its unique chemical properties.

科学研究应用

5-Benzooxazol-2-yl-benzene-1,3-diamine has several scientific research applications:

Polyimide Synthesis: It is used in the synthesis of polyimides, which are known for their excellent solubility in polar solvents and high thermal stability.

Coordination Polymers: This compound serves as a building block in creating coordination polymers with unique luminescent and magnetic properties.

Catalysis: It is utilized in synthesizing catalysts for chemical reactions like the Mizoroki–Heck coupling reaction.

Fluorescence Studies: The compound has been studied for its fluorescence effects, contributing to the understanding of molecular aggregation and charge transfer effects.

准备方法

The synthesis of 5-Benzooxazol-2-yl-benzene-1,3-diamine typically involves the condensation of 2-aminophenol with an appropriate benzene diamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to enhance yield and purity.

化学反应分析

5-Benzooxazol-2-yl-benzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.

作用机制

The mechanism of action of 5-Benzooxazol-2-yl-benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. It can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique catalytic, luminescent, and magnetic properties. The compound’s benzoxazole moiety plays a crucial role in its binding affinity and reactivity.

相似化合物的比较

5-Benzooxazol-2-yl-benzene-1,3-diamine can be compared with other similar compounds such as:

2-Aminobenzoxazole: Similar in structure but lacks the benzene diamine moiety.

Benzene-1,3-diamine: Lacks the benzoxazole moiety.

5-Benzooxazol-2-yl-benzene-1,4-diamine: Similar but with a different substitution pattern on the benzene ring. The uniqueness of 5-Benzooxazol-2-yl-benzene-1,3-diamine lies in its combined benzoxazole and benzene diamine moieties, which contribute to its diverse chemical reactivity and applications.

生物活性

5-Benzooxazol-2-yl-benzene-1,3-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

5-Benzooxazol-2-yl-benzene-1,3-diamine features a benzoxazole moiety linked to a benzene ring with amino groups at the 1 and 3 positions. This structure enhances its reactivity and interaction with biological targets.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Benzooxazol-2-yl-benzene-1,3-diamine | Contains a benzoxazole moiety | Exhibits potential anticancer properties |

| 5-(6-Methyl-benzooxazol-2-yl)-benzene-1,3-diamine | Similar structure with methyl substitution | Enhanced tyrosine kinase inhibition |

| 2-Aminobenzoxazole | Simpler structure | Contains only one amine group |

Anticancer Properties

Research indicates that derivatives of benzoxazole, including 5-benzoxazol-2-yl-benzene-1,3-diamine, exhibit cytotoxic effects against various cancer cell lines. Notably, studies have shown that compounds with similar structures can selectively target cancer cells while sparing normal cells. For instance, investigations into the cytotoxicity of benzoxazole derivatives revealed that several compounds effectively inhibited the growth of breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Screening tests demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while showing limited efficacy against Gram-negative strains like Escherichia coli. Moreover, some derivatives exhibited antifungal properties against pathogens like Candida albicans .

The biological activity of 5-benzooxazol-2-yl-benzene-1,3-diamine can be attributed to its ability to interact with specific biological targets:

- Tyrosine Kinase Inhibition : The compound has been identified as a potential inhibitor of tyrosine kinases involved in cancer signaling pathways. This inhibition can disrupt cell proliferation and survival signals in cancer cells.

- Antioxidant Activity : Some studies suggest that compounds with benzoxazole rings may exhibit antioxidant properties, which can contribute to their therapeutic effects by reducing oxidative stress in cells.

Research Findings

Recent studies have focused on understanding the structure–activity relationship (SAR) of benzoxazole derivatives. A large-scale screening of various derivatives has established that modifications to the benzoxazole structure can significantly enhance biological activity. For example, electron-donating substituents on the aromatic rings have been correlated with increased potency against specific cancer cell lines .

Case Studies

- Study on Cytotoxicity : A study published in Pharmaceutical Research evaluated the cytotoxic effects of several benzoxazole derivatives on human cancer cell lines. The results indicated that certain modifications led to a significant increase in apoptosis in cancer cells compared to controls .

- Antibacterial Screening : Another research effort assessed the antibacterial efficacy of 41 different benzoxazole derivatives against Bacillus subtilis and Escherichia coli. The findings revealed that only a subset of these compounds displayed noteworthy antibacterial activity, emphasizing the importance of structural optimization for enhancing efficacy .

属性

IUPAC Name |

5-(1,3-benzoxazol-2-yl)benzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXMZKUPOWVZOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC(=C3)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354249 |

Source

|

| Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56629-40-4 |

Source

|

| Record name | 5-Benzooxazol-2-yl-benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。